[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate
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Overview
Description
Preparation Methods
The synthesis of [3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate involves several steps. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 3-methoxyphenol.
Reaction Conditions: The key steps involve the formation of the ethenyl linkage and the introduction of the phosphate groups. These reactions are usually carried out under controlled conditions, including specific temperatures and pH levels.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate has several scientific research applications:
Cancer Research: It is used as a vascular-disrupting agent in cancer research.
Biological Studies: The compound is used to study the effects of vascular disruption on various biological processes.
Pharmacological Research: It is investigated for its potential therapeutic applications in treating solid tumors and other diseases involving abnormal blood vessel growth.
Mechanism of Action
The mechanism of action of [3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate involves its ability to disrupt blood vessels within tumors. The compound targets the endothelial cells lining the blood vessels, leading to their destruction and subsequent tumor necrosis. This action is mediated through the inhibition of microtubule dynamics, which is crucial for maintaining the structure and function of blood vessels .
Comparison with Similar Compounds
[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate is similar to other vascular-disrupting agents such as Combretastatin A-4 phosphate and Combretastatin A-1 phosphate. it is unique in its specific chemical structure, which imparts distinct biological activities and pharmacokinetic properties. Similar compounds include:
Combretastatin A-4 phosphate: Known for its potent vascular-disrupting properties.
Combretastatin A-1 phosphate: Another vascular-disrupting agent with similar applications in cancer research.
These compounds share a common mechanism of action but differ in their chemical structures and specific biological effects .
Properties
Molecular Formula |
C18H22O12P2 |
---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
[3-methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H22O12P2/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24) |
InChI Key |
GSOXMQLWUDQTNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
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